5-(2-アミノエチル)-2-ヒドロキシ安息香酸

説明

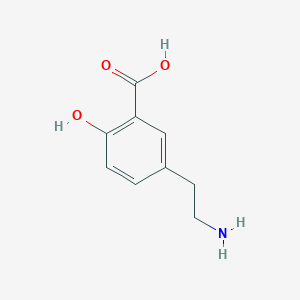

5-(2-Aminoethyl)-2-hydroxybenzoic acid is an organic compound that features a benzene ring substituted with a hydroxyl group and an aminoethyl group

科学的研究の応用

ボロン酸誘導体の合成

ボロン酸とそのキレート誘導体は、クロスカップリング反応、触媒作用、医薬品化学、高分子やオプトエレクトロニクス材料で使用される有機ホウ素化合物のサブクラスです . 「5-(2-アミノエチル)-2-ヒドロキシ安息香酸」は、これらのボロン酸誘導体の合成に潜在的に使用できる可能性があります .

位置選択的官能基化における触媒

「5-(2-アミノエチル)-2-ヒドロキシ安息香酸」から合成できるボロン酸は、ジオール、炭水化物、またはエポキシド開環反応の位置選択的官能基化を触媒するために使用されてきました .

生物活性化合物

ボロン酸は、その生物活性についても研究されてきました . したがって、「5-(2-アミノエチル)-2-ヒドロキシ安息香酸」は、新しい生物活性化合物の開発に潜在的に使用できる可能性があります。

ナノセルロースエアロゲルの製造

「5-(2-アミノエチル)-2-ヒドロキシ安息香酸」は、ナノセルロースエアロゲルの製造に潜在的に使用できる可能性があります . これらのエアロゲルは、CO2捕捉など、さまざまな用途に使用できます .

5. 生体系および生体分子との相互作用 「5-(2-アミノエチル)-2-ヒドロキシ安息香酸」は、生体系および生体分子との相互作用のための材料の開発に潜在的に使用できる可能性があります . これには、触媒作用、分離、センサー設計、ナノサイエンス、またはドラッグデリバリーなどのアプリケーションが含まれる可能性があります .

イメージング用材料の開発

「5-(2-アミノエチル)-2-ヒドロキシ安息香酸」から合成できるものなどの有機ホウ素化合物は、イメージングを含むさまざまな分野で使用されてきました . したがって、この化合物は、新しいイメージング材料の開発に潜在的に使用できる可能性があります。

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on its structural similarity to serotonin , it may interact with its targets in a similar manner. Serotonin, or 5-hydroxytryptamine, is a monoamine neurotransmitter that plays a complex role in various functions, including mood, cognition, reward, learning, memory, and numerous physiological processes .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

For instance, the presence of an aminoethyl group in a compound can influence its pharmacokinetics .

Result of Action

It’s worth noting that the breakdown product of serotonin, a compound with a similar structure, is 5-hydroxyindoleacetic acid (5-hiaa), which is excreted in the urine . Serotonin and 5-HIAA are sometimes produced in excess amounts by certain tumors or cancers .

Action Environment

It’s worth noting that the action of many compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-aminoethyl)-2-hydroxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

Nitration: The hydroxyl group on the benzene ring is protected, and the compound undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The amino group is alkylated with ethylene oxide or a similar reagent to introduce the aminoethyl group.

Industrial Production Methods: In industrial settings, the synthesis of 5-(2-aminoethyl)-2-hydroxybenzoic acid may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: 5-(2-Aminoethyl)-2-hydroxybenzaldehyde.

Reduction: 5-(2-Aminoethyl)-2-hydroxybenzylamine.

Substitution: 5-(2-Aminoethyl)-2-methoxybenzoic acid (ether formation).

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Investigated for its potential role in enzyme inhibition and receptor binding studies.

- Used in the study of metabolic pathways involving aromatic amino acids.

Medicine:

- Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

- Studied for its role in drug delivery systems due to its ability to form stable complexes with metal ions.

Industry:

- Utilized in the production of dyes and pigments.

- Employed in the synthesis of polymers and resins.

類似化合物との比較

2-Hydroxybenzoic acid (Salicylic acid): Lacks the aminoethyl group, primarily used as an anti-inflammatory agent.

5-Amino-2-hydroxybenzoic acid: Similar structure but lacks the ethyl group, used in the synthesis of azo dyes.

5-(2-Hydroxyethyl)-2-hydroxybenzoic acid: Contains a hydroxyethyl group instead of an aminoethyl group, used in the production of plasticizers.

Uniqueness: 5-(2-Aminoethyl)-2-hydroxybenzoic acid is unique due to the presence of both hydroxyl and aminoethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

生物活性

5-(2-Aminoethyl)-2-hydroxybenzoic acid, often referred to as a derivative of salicylic acid, has garnered attention due to its diverse biological activities. This compound features both an aminoethyl group and a hydroxyl group attached to a benzoic acid structure, which contributes to its potential pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 181.19 g/mol

- Melting Point : Varies based on purity and form

The biological activity of 5-(2-Aminoethyl)-2-hydroxybenzoic acid is primarily attributed to its interaction with various biochemical pathways:

- Monoamine Oxidase Inhibition : Similar compounds have shown the ability to inhibit monoamine oxidase (MAO), suggesting that 5-(2-Aminoethyl)-2-hydroxybenzoic acid may also affect neurotransmitter metabolism, potentially impacting mood and cognitive functions.

- Antioxidant Activity : The presence of the hydroxyl group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

5-(2-Aminoethyl)-2-hydroxybenzoic acid exhibits notable antimicrobial activity against various pathogens. Its efficacy has been compared with other known antimicrobial agents, demonstrating significant potential in clinical applications.

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Bacteria | Moderate | |

| Fungi | Low |

Analgesic Effects

Research has indicated that derivatives of this compound may possess analgesic properties. In in-vivo studies, compounds similar to 5-(2-Aminoethyl)-2-hydroxybenzoic acid have shown effectiveness in reducing pain responses in animal models .

Case Studies and Research Findings

- Study on Pain Relief : A study involving the administration of derivatives showed significant anti-nociceptive activity in mice using models such as the hot plate test and acetic acid-induced writhing test. The results indicated that these compounds could effectively reduce pain without causing adverse behavioral changes .

- In-Silico Studies : Computational analyses have predicted favorable pharmacokinetic profiles for 5-(2-Aminoethyl)-2-hydroxybenzoic acid derivatives, highlighting their potential for high bioavailability and binding affinity to COX-2 receptors, which are critical in inflammatory pathways .

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its role as a protective agent against oxidative damage.

Comparative Analysis with Similar Compounds

The unique structural features of 5-(2-Aminoethyl)-2-hydroxybenzoic acid differentiate it from other related compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 5-Aminosalicylic Acid | Amino group at position 5 | Primarily used as an anti-inflammatory drug |

| Salicylic Acid | Hydroxyl group at position 2 | Known for its use in acne treatment |

| 2-Hydroxybenzoic Acid | Hydroxyl group without amino substitution | Commonly used as a preservative |

The combination of both an aminoethyl group and a hydroxyl group enhances the solubility and biological activity of 5-(2-Aminoethyl)-2-hydroxybenzoic acid compared to these similar compounds, potentially leading to distinct pharmacological profiles that warrant further investigation.

特性

IUPAC Name |

5-(2-aminoethyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-4-3-6-1-2-8(11)7(5-6)9(12)13/h1-2,5,11H,3-4,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHVULDKNLJNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649676 | |

| Record name | 5-(2-Aminoethyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4900-26-9 | |

| Record name | 5-(2-Aminoethyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4900-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。